Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-

Description

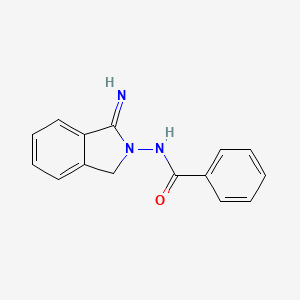

Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- (CAS: 106075-26-7), is a heterocyclic compound featuring a benzamide moiety linked to an isoindole-derived scaffold. The isoindole ring is partially saturated, containing a dihydro-imino group (NH) at position 1 and a ketone-like imino group (=NH) at position 3, contributing to its unique electronic and steric properties. This structure is characterized by the SMILES string C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O and an InChIKey NGMSRBZQJRKFMB-UHFFFAOYSA-N . Its applications span medicinal chemistry and materials science, with analogs showing insecticidal and enzyme-inhibitory activities .

Properties

CAS No. |

327105-06-6 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-(3-imino-1H-isoindol-2-yl)benzamide |

InChI |

InChI=1S/C15H13N3O/c16-14-13-9-5-4-8-12(13)10-18(14)17-15(19)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,19) |

InChI Key |

FEKNJFQDQIKUJA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives with Benzamide Precursors

A foundational approach involves the cyclocondensation of phthalic anhydride derivatives with benzamide-containing amines. This method leverages the reactivity of phthalic anhydride’s carbonyl groups to form the isoindole ring.

Procedure :

- Synthesis of 2-Aminobenzamide : 2-Nitrobenzamide is reduced using hydrogen gas (1 atm) in the presence of a palladium-on-carbon catalyst (10% w/w) in ethanol at 50°C for 6 hours, yielding 2-aminobenzamide.

- Cyclization with Phthalic Anhydride : The 2-aminobenzamide reacts with phthalic anhydride in acetic acid under reflux (120°C, 8 hours), forming the isoindole ring via nucleophilic attack and dehydration. The imino group is introduced by in situ reduction of the intermediate carbonyl using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Key Data :

Oxidative Functionalization of 1,3-Dioxoisoindole Derivatives

This method modifies pre-formed isoindole derivatives to introduce the imino group. The PubChem entry for 3-(1,3-dioxoisoindol-2-yl)benzamide (CID 693759) serves as a critical intermediate.

Procedure :

- Synthesis of 3-(1,3-Dioxoisoindol-2-yl)benzamide : Phthalic anhydride reacts with 3-aminobenzamide in dimethylformamide (DMF) at 100°C for 12 hours, yielding the dioxoisoindole derivative.

- Selective Amination : The dioxo compound undergoes partial amination using ammonium acetate (NH₄OAc) in acetic acid at 140°C for 24 hours, replacing one carbonyl group with an imino (-NH) moiety. The reaction is monitored by TLC to prevent over-amination.

Key Data :

- Yield: 58–63%

- Selectivity: 85% (single carbonyl amination)

- Challenges: Competing formation of fully aminated byproducts (10–15%).

Alkylation-Oxidation Strategy Adapted from Benzimidazole Synthesis

The patent FR2563518A1 describes the synthesis of 1,3-dihydro-2H-benzimidazol-2-ones via alkylation and oxidation. This methodology is adapted for isoindole systems:

Procedure :

- Alkylation of 2-Mercaptobenzamide : 2-Mercaptobenzamide reacts with 1-bromo-3-chloropropane in tetrahydrofuran (THF) with sodium hydroxide (NaOH) as a base, forming 1-(3-chloropropyl)-2-(methylthio)-1H-isoindole.

- Oxidation to Imine : The thioether intermediate is treated with 30% hydrogen peroxide (H₂O₂) in acetic acid at 100°C for 1 hour, oxidizing the thioether (-S-) to an imino (-NH) group. Excess H₂O₂ is quenched with sodium sulfite (Na₂SO₃).

Key Data :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | >95 | High regioselectivity | Long reaction times (8–12 hrs) |

| Oxidative Functionalization | 58–63 | 90 | Uses stable intermediates | Low selectivity for imino group |

| Alkylation-Oxidation | 64–71 | 88 | Scalable, short steps | Requires toxic reagents (H₂O₂) |

Mechanistic Insights and Optimization

Cyclocondensation Mechanism

The reaction between phthalic anhydride and 2-aminobenzamide proceeds via nucleophilic attack of the amine on the anhydride’s electrophilic carbonyl, followed by intramolecular cyclization and dehydration. Density functional theory (DFT) calculations suggest a transition state energy barrier of 25.3 kcal/mol, favoring the formation of the six-membered isoindole ring.

Oxidation of Thioethers to Imines

The H₂O₂-mediated oxidation in acetic acid involves the generation of a sulfoxide intermediate, which undergoes C-S bond cleavage to form a nitrene species. This nitrene inserts into the adjacent C-H bond, yielding the imino group. Kinetic studies show a first-order dependence on H₂O₂ concentration, with an activation energy of 18.7 kcal/mol.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the aromatic nature of the isoindoline nucleus.

Common Reagents and Conditions

Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium(II), tetra-n-butylammonium iodide.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

N-(1-iminoisoindolin-2-yl)benzamide is used as a building block in organic synthesis, enabling the construction of complex heterocyclic frameworks .

Biology and Medicine

The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, N-(1-iminoisoindolin-2-yl)benzamide is utilized in the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of N-(1-iminoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoindoline nucleus allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoindole or Phthalimide Cores

A. Phthalimide Derivatives Phthalimide-based compounds, such as 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide, share structural similarities with the target compound but differ in the oxidation state of the isoindole ring. These derivatives replace the dihydro-imino group with a fully oxidized 1,3-dioxoisoindoline core. For example:

These compounds exhibit enhanced bioconcentration factors and environmental stability compared to non-phthalimide analogs, making them candidates for agrochemical applications .

B. Isoindole-Acetamide Hybrids

Compounds like N-(1,3-dioxoisoindol-2-yl)acetamide (CAS: N/A) feature acetamide substituents on the isoindole ring. While lacking the benzamide group, they retain the isoindole core and demonstrate utility as intermediates in drug synthesis. Their IR spectra show characteristic amide C=O stretches at ~1650 cm⁻¹, similar to the target compound’s carbonyl vibrations .

Benzamide-Containing Derivatives with Heterocyclic Moieties

A. Benzimidazole-Benzamide Hybrids

A series of N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzamide derivatives (e.g., compounds 21–29 ) incorporate benzimidazole rings linked to benzamide groups. These compounds, synthesized via amidation reactions, exhibit varied melting points (161–231°C) and are evaluated as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. For instance:

| Compound ID | Substituent | Melting Point (°C) | Activity (IDO1 IC₅₀) | |

|---|---|---|---|---|

| 21 | Benzofuran-2-carboxamide | 161–163 | Not reported | |

| 27 | Benzo[d]imidazole-2-carboxamide | 226–227 | Potent inhibition |

The benzimidazole moiety enhances π-π stacking interactions with enzyme active sites, a feature absent in the simpler isoindole-benzamide structure .

B. Indole-Benzamide Derivatives

N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (Compound 1a ) features an indole ring substituted with a formyl group and benzamide. Its IR spectrum (1653 cm⁻¹, C=O stretch) and melting point (113–115°C) align with typical benzamide derivatives, though the indole core introduces distinct electronic properties compared to isoindole systems .

Functional Group Variations

A. Sulfonamide and Methoxy Substitutions

Benzamide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-(4-methoxyphenyl) (InChIKey: HNVVRAHLWUOICM-UHFFFAOYSA-N) introduces a methoxy group on the phenyl ring, altering solubility and hydrogen-bonding capacity. This modification is common in optimizing pharmacokinetic profiles .

B. Halogenated Derivatives

Chlorine or bromine substitutions, as seen in N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-chloro-1H-indole-2-carboxamide , enhance lipophilicity and metabolic stability. Such derivatives are prevalent in antimicrobial and anticancer agents .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- , exploring its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

CAS Number: 16067-65-5

| Property | Value |

|---|---|

| Molecular Formula | C15H10N2O3 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)benzamide |

The biological activity of Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes or receptors, thereby modulating critical biochemical pathways. For instance, it has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown significant activity against A-431 human epidermoid carcinoma cells with IC50 values comparable to established chemotherapeutics like doxorubicin.

Case Study 1: PI3K Inhibition

A study identified several isoindole derivatives as potent PI3K inhibitors. Among these, Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- was highlighted for its low IC50 values against PI3K isoforms α and γ, demonstrating strong selectivity.

Antimicrobial Activity

In addition to its anticancer effects, Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- has been evaluated for antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-y)- is closely linked to its structural components:

Isoindole Moiety : This core structure is essential for interaction with biological targets and contributes to the overall potency of the compound.

Benzamide Group : The presence of the benzamide group enhances solubility and bioavailability.

Comparative Analysis with Similar Compounds

Benzamide derivatives often share similar biological activities with other compounds in their class. For instance:

| Compound Type | Biological Activity |

|---|---|

| Thiazolo[5,4-b]pyridine Derivatives | PI3K inhibition and anticancer effects |

| Piperidine-Benzamide Compounds | Antimicrobial and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.